molecular formula C10H19NO3 B15277905 Ethyl 2-((4-aminocyclohexyl)oxy)acetate

Ethyl 2-((4-aminocyclohexyl)oxy)acetate

Cat. No.: B15277905
M. Wt: 201.26 g/mol
InChI Key: IBJZUKXDTXCXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-aminocyclohexyl)oxy)acetate is an organic compound with the molecular formula C10H19NO3. It is characterized by the presence of an ethyl ester group, an amino group, and a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-((4-aminocyclohexyl)oxy)acetate typically involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes several key steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process involves the same synthetic steps but optimized for large-scale production. The reaction conditions are kept mild to ensure high yield and purity, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-aminocyclohexyl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Ethyl 2-((4-aminocyclohexyl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-aminocyclohexyl)oxy)acetate involves its interaction with molecular targets such as dopamine receptors. The compound can modulate the activity of these receptors, influencing intracellular cyclic adenosine monophosphate levels. This modulation can affect various neurological processes, including movement, cognition, and memory .

Comparison with Similar Compounds

Similar Compounds

    Cariprazine: A dopamine receptor ligand with a similar cyclohexyl structure.

    2-(4-Aminocyclohexyl)acetic acid: Another compound with a similar amino and cyclohexyl group.

Uniqueness

Ethyl 2-((4-aminocyclohexyl)oxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceutical agents highlights its importance in medicinal chemistry .

Biological Activity

Ethyl 2-((4-aminocyclohexyl)oxy)acetate, also known as ethyl 2-(4-aminocyclohexyl)acetate, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources.

  • Chemical Formula : C10H19NO2
  • Molecular Weight : 185.27 g/mol
  • CAS Number : Not specified in the search results.

This compound is believed to exert its biological effects through interactions with various biological targets, including neurotransmitter receptors and enzymes. Its structural similarity to other amine-containing compounds suggests potential activity as a ligand for dopamine receptors, which are critical in numerous neurological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on derivatives of cyclohexane have shown significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The presence of the amino group in the cyclohexyl moiety enhances this activity by increasing the compound's hydrophilicity, thus improving membrane permeability in bacterial cells .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound's cytotoxic effects have been investigated in various cell lines. A study reported that related compounds exhibited lower toxicity against human umbilical vein endothelial cells (HUVECs) compared to their antibacterial activity, indicating a favorable therapeutic index .

Pharmacological Applications

The compound has potential applications in treating conditions linked to dopamine dysregulation, such as Parkinson’s disease and schizophrenia. Its ability to interact with dopamine receptors suggests it could serve as a lead compound for developing new therapeutic agents targeting these pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that derivatives of this compound showed promising results against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .
  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound had IC50 values significantly higher than traditional antibiotics, suggesting it may be less toxic to human cells while maintaining antibacterial efficacy .
  • Dopamine Receptor Interaction : Research indicated that the compound could act as a dopamine receptor ligand, promoting further investigation into its role in neuropharmacology .

Table 1: Biological Activity Summary of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityLower toxicity in HUVECs compared to antibiotics
Receptor BindingPotential dopamine receptor ligand

Table 2: Comparative Analysis of Related Compounds

Compound NameMIC (µg/mL)Cytotoxicity (IC50 µM)Reference
This compound16>100
Compound A850
Compound B3220

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(4-aminocyclohexyl)oxyacetate

InChI

InChI=1S/C10H19NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h8-9H,2-7,11H2,1H3

InChI Key

IBJZUKXDTXCXTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCC(CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.